Furaptra

描述

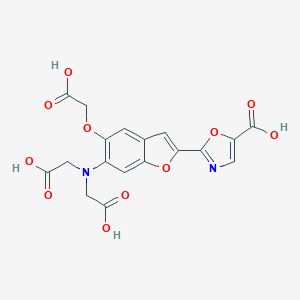

Structure

3D Structure

属性

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDURUKZNVHEHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152907 | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120551-15-7 | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Mechanism and Application of Furaptra (Mag-Fura-2) as a Fluorescent Ion Indicator

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Furaptra, also known as Mag-Fura-2, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations. Contrary to functioning as a therapeutic agent with a pharmacological mechanism of action, this compound's utility lies in its photophysical properties as a chemical probe. Its mechanism is based on a shift in its fluorescence excitation spectrum upon binding to divalent cations, enabling precise determination of ion concentrations in living cells and subcellular compartments. This guide details its operational mechanism, summarizes key quantitative parameters, provides established experimental protocols, and illustrates the underlying principles and workflows through diagrams.

Core Mechanism of Action: A Photophysical Perspective

This compound (Mag-Fura-2) is a fluorescent chelator derived from Fura-2, designed to have a lower affinity for Ca²⁺ and a suitable affinity for Mg²⁺, making it a valuable tool for measuring physiological concentrations of free magnesium.[1] Its "mechanism of action" is not biological but photophysical. As a ratiometric indicator, the ratio of its fluorescence emission intensity when excited at two different wavelengths changes in proportion to the ambient concentration of the target ion.[1][2]

The core mechanism is as follows:

-

Ion Binding: this compound binds to divalent cations, primarily Mg²⁺ and Ca²⁺. While it can detect Ca²⁺, its lower affinity for this ion compared to indicators like Fura-2 makes it particularly useful for measuring the much higher physiological concentrations of Mg²⁺ or large, transient Ca²⁺ spikes.[1]

-

Spectral Shift: Upon binding an ion, the electron distribution within the this compound molecule is altered. This change causes a shift in its optimal excitation wavelength.

-

Ratiometric Measurement: By alternating the excitation wavelength between the ion-bound peak (e.g., 330 nm) and the ion-free peak (or an isosbestic point, where the fluorescence is independent of ion concentration) and measuring the resulting fluorescence emission (typically around 500 nm), a ratio of intensities is calculated. This ratio is directly related to the concentration of the free ion and allows for quantitative measurements that are largely independent of indicator concentration, cell path length, and instrument efficiency.

Quantitative Data and Photophysical Properties

The performance of this compound as an indicator is defined by its dissociation constants (Kd) and spectral characteristics. These values are crucial for accurate calibration and interpretation of experimental data.

Table 1: Dissociation Constants (Kd) of this compound

| Ion | Dissociation Constant (Kd) | Experimental Context | Reference |

|---|---|---|---|

| Mg²⁺ | 1.9 mM | In vitro | [1][3] |

| Mg²⁺ | 5.5 mM | In vitro | [4][5] |

| Mg²⁺ | 5.3 mM | In situ (Rat Ventricular Myocytes) | [6] |

| Ca²⁺ | ~50 µM | In vitro | [7][8] |

| Ca²⁺ | Exhibits both high (nM) and low (µM) affinity | In vitro and in situ (A7r5 cells) |[7][8] |

Note: The variability in reported Kd values can be attributed to differences in experimental conditions such as pH, ionic strength, temperature, and the use of in vitro versus in situ calibration methods.[4][6][7][8]

Table 2: Spectral Properties of this compound (Hydrolyzed AM Ester)

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Ion-Free | ~369 nm | ~511 nm | [1][2] |

| Mg²⁺-Bound | ~330 nm | ~491 nm |[1][2] |

Experimental Protocols

Accurate measurement of intracellular ion concentrations using this compound requires careful execution of cell loading, fluorescence imaging, and calibration protocols.

Cell Loading with this compound, AM Ester

The most common method for introducing this compound into living cells is through its membrane-permeant acetoxymethyl (AM) ester form.[2][9]

-

Objective: To load cells with this compound, which becomes trapped intracellularly upon cleavage of the AM esters.

-

Materials:

-

Procedure:

-

Prepare Loading Solution: Prepare a stock solution of this compound, AM in DMSO. Immediately before use, dilute the stock solution into the physiological buffer to a final concentration typically in the range of 1-5 µM. To prevent precipitation, first mix the this compound, AM stock with an equal volume of 20% (w/v) Pluronic® F-127 before diluting into the buffer.

-

Cell Incubation: Replace the cell culture medium with the loading solution. Incubate the cells for a period of 30-60 minutes at room temperature or 37°C. The optimal time and temperature may vary by cell type.

-

De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow intracellular esterases to completely hydrolyze the AM esters, which traps the active, ion-sensitive form of this compound inside the cell and activates its fluorescence.[9]

-

Fluorescence Measurement and Ratiometric Imaging

-

Objective: To acquire fluorescence intensity data at two excitation wavelengths for ratiometric analysis.

-

Equipment:

-

A fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., xenon arc lamp with filter wheel or LED source).

-

Excitation filters for the ion-bound (~330-340 nm) and ion-free (~370-380 nm) wavelengths.

-

An emission filter appropriate for this compound's fluorescence (~510 nm).

-

A sensitive digital camera.

-

-

Procedure:

-

Mount the coverslip with dye-loaded cells onto the microscope stage.

-

Acquire a background image from a cell-free region to subtract background fluorescence.

-

Excite the cells alternately with the two selected wavelengths and capture the corresponding emission images.

-

Calculate the ratio image by dividing the background-corrected image acquired at the ion-bound excitation wavelength by the one acquired at the ion-free wavelength on a pixel-by-pixel basis.

-

In Situ Calibration

-

Objective: To determine the relationship between the fluorescence ratio and the absolute ion concentration within the cellular environment.

-

Procedure:

-

After experimental measurements, expose the cells to buffers containing ionophores (e.g., ionomycin (B1663694) for Ca²⁺, or a combination of ionophores like monensin (B1676710) and nigericin (B1684572) for Mg²⁺) and known concentrations of the ion of interest.[6]

-

Measure the fluorescence ratio at zero ion concentration (Rmin) by adding a high concentration of a chelator (e.g., EGTA for Ca²⁺).

-

Measure the ratio at a saturating ion concentration (Rmax).

-

Use the Grynkiewicz equation to convert experimental ratios to ion concentrations: [Ion] = K_d * [(R - R_min) / (R_max - R)] * β (where β is a scaling factor determined from measurements at the two excitation wavelengths).

-

Mandatory Visualizations

Diagram 1: Principle of Ratiometric Ion Sensing with this compound

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. Biotium this compound, Tetrasodium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. This compound, AM Ester - Biotium [bioscience.co.uk]

The Core Principles of Furaptra (Mag-Fura-2) Fluorescence: A Technical Guide

Furaptra, more commonly known as Mag-Fura-2, is a ratiometric fluorescent indicator widely utilized by researchers for the quantitative measurement of intracellular free magnesium ions (Mg²⁺). Its development has been pivotal for understanding the crucial roles of Mg²⁺ in a multitude of cellular processes, including enzymatic reactions, DNA synthesis, and muscle contraction.[1][2] This guide provides an in-depth exploration of the core principles of Mag-Fura-2 fluorescence, detailed experimental protocols, and key quantitative data for professionals in research and drug development.

Core Principle of Fluorescence

Mag-Fura-2 is a UV-excitable dye whose chemical structure is based on the tricarboxylate APTRA (o-aminophenol-N,N,O-triacetic acid) chelator.[1][3] Its fundamental principle of operation lies in a spectral shift that occurs upon binding to its target ion, Mg²⁺. This characteristic allows for ratiometric measurement, a powerful technique that enhances the accuracy of ion concentration determination.[3]

Ratiometric Mechanism:

Unlike indicators that only exhibit a change in fluorescence intensity, Mag-Fura-2 undergoes a pronounced shift in its optimal excitation wavelength upon binding Mg²⁺.[2][3]

-

Mg²⁺-Free State: In the absence of magnesium, Mag-Fura-2 has a maximum excitation wavelength of approximately 369 nm.[1][3][4]

-

Mg²⁺-Bound State: When saturated with Mg²⁺, the excitation maximum shifts to a shorter wavelength, around 330 nm.[1][3][4]

The fluorescence emission wavelength, however, remains relatively constant at around 510 nm, with a slight shift observed from 511 nm (Mg²⁺-free) to 491-508 nm (Mg²⁺-bound).[4][5][6] By exciting the indicator at these two wavelengths (e.g., 340 nm and 380 nm, which are common filter set wavelengths that capture the spectral shift) and measuring the ratio of the resulting fluorescence intensities at ~510 nm, researchers can calculate the precise intracellular Mg²⁺ concentration.[3][7][8] This ratiometric approach provides a robust measurement that corrects for variables such as dye concentration, photobleaching, and cell thickness, which can confound measurements based on intensity alone.[8]

Affinity and Selectivity:

Mag-Fura-2 is designed to be sensitive to Mg²⁺ concentrations in the physiological range of most mammalian cells (typically 0.1 to 6 mM).[2][3] Its dissociation constant (Kd) for Mg²⁺ is reported to be approximately 1.9 mM.[1][4][9]

A critical consideration is that APTRA-based indicators also bind calcium ions (Ca²⁺), with a spectral response nearly indistinguishable from that of Mg²⁺ binding.[1] The Kd of Mag-Fura-2 for Ca²⁺ is approximately 25 µM.[1][5] While typical resting intracellular Ca²⁺ levels (10 nM - 1 µM) do not significantly interfere with Mg²⁺ measurements, this cross-reactivity becomes a factor when Ca²⁺ concentrations rise into the micromolar range, such as during cellular activation events.[1] This property can also be exploited to use Mag-Fura-2 as a low-affinity Ca²⁺ indicator for measuring high, transient Ca²⁺ spikes that would saturate high-affinity indicators like Fura-2.[1][9]

Quantitative Data Summary

The spectral and binding properties of Mag-Fura-2 are summarized below. These values are essential for instrument setup and data calibration.

| Property | Mg²⁺-Free | Mg²⁺-Bound | Ca²⁺-Bound | Reference |

| Peak Excitation | ~369 nm | ~330 nm | ~329-335 nm | [1][3][4][5][6] |

| Peak Emission | ~511 nm | ~491 nm | ~508 nm | [4][5][6] |

| Dissociation Constant (Kd) | N/A | 1.9 mM | 25 µM | [1][4][5] |

Experimental Protocols

Accurate measurement of intracellular Mg²⁺ using Mag-Fura-2 requires careful adherence to established protocols for dye loading, measurement, and calibration.

Dye Loading into Live Cells

The most common method for introducing Mag-Fura-2 into live cells is through its cell-permeant acetoxymethyl (AM) ester form.[6][7][10] The non-polar AM esters allow the molecule to diffuse across the cell membrane.[6][8]

Protocol Steps:

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[7] This stock solution should be stored at -20°C, protected from light, and divided into single-use aliquots to avoid repeated freeze-thaw cycles.[7]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks and Hepes buffer) to a final concentration of 2 to 20 µM.[7] For many cell lines, a final concentration of 4-5 µM is recommended.[7]

-

Enhancing Solubility: To increase the aqueous solubility of the AM ester and facilitate cell loading, the nonionic detergent Pluronic® F-127 is often added to the working solution at a concentration of ~0.04%.[6][7]

-

Cell Incubation: Replace the cell culture medium with the Mag-Fura-2 AM working solution and incubate the cells for 30 to 60 minutes at room temperature or 37°C.[7] The optimal time and temperature should be determined empirically for each cell type.

-

De-esterification: Once inside the cell, cytosolic esterases cleave the AM ester groups, converting Mag-Fura-2 into its active, membrane-impermeant carboxylate form.[8][11] This process traps the indicator inside the cell. Allow an additional 30 minutes after loading for complete de-esterification.[12]

-

Washing: After incubation, wash the cells with fresh buffer to remove any excess, extracellular dye.[7]

-

Reducing Dye Leakage: The active form of Mag-Fura-2 can be actively removed from some cells by organic anion transporters. To reduce this leakage, the transporter inhibitor probenecid (B1678239) (0.5-1 mM) can be included in the buffer during and after dye loading.[6][7][9]

Ratiometric Fluorescence Measurement

Measurements are typically performed using a fluorescence microscope or a microplate reader equipped with appropriate filters and a light source capable of rapid wavelength switching.

Instrumentation Setup:

-

Excitation Wavelengths: Use filter sets for ~340 nm and ~380 nm.

-

Emission Wavelength: Collect fluorescence emission at ~510 nm.[7]

-

Data Acquisition: Record the fluorescence intensity from both excitation wavelengths. The ratio of the intensities (F₃₄₀/F₃₈₀) is then used to determine the intracellular Mg²⁺ concentration.

In Situ Calibration

To convert fluorescence ratios into absolute ion concentrations, an in situ calibration is necessary. This procedure involves treating the loaded cells with ionophores in buffers containing known concentrations of Mg²⁺ to determine the minimum (Rₘᵢₙ) and maximum (Rₘₐₓ) fluorescence ratios.

Example Calibration Protocol:

-

Prepare Calibration Buffers: Create a series of buffers with varying, known concentrations of free Mg²⁺, typically using a combination of Mg²⁺-free and high-Mg²⁺ solutions.

-

Determine Rₘₐₓ: Expose cells to a high-Mg²⁺ buffer containing a Ca²⁺/Mg²⁺ ionophore (e.g., 4Br-A23187) to saturate the intracellular indicator with Mg²⁺.[12] Measure the fluorescence ratio.

-

Determine Rₘᵢₙ: Expose cells to a Mg²⁺-free buffer (containing a chelator like EGTA) with the same ionophore to measure the ratio of the ion-free indicator.

-

Calculate Concentration: The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sf₂ / Sb₂) where R is the experimentally measured ratio, Kd is the dissociation constant, and (Sf₂ / Sb₂) is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the ion-free and ion-bound forms of the indicator.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of Mag-Fura-2.

Mechanism of Action

References

- 1. interchim.fr [interchim.fr]

- 2. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Mag-Fura-2 AM | 130100-20-8 | Benchchem [benchchem.com]

- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 9. biotium.com [biotium.com]

- 10. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

Furaptra: An In-depth Technical Guide for Intracellular Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Furaptra (also known as Mag-Fura-2), a ratiometric fluorescent indicator used for the measurement of intracellular magnesium ([Mg²⁺]i). It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application. This document details the probe's spectral and binding properties, provides in-depth experimental protocols, and presents key data in a structured format for easy reference and comparison.

Core Principles of this compound

This compound is a fluorescent chelator structurally analogous to the calcium indicator Fura-2.[1][2] Its utility in measuring intracellular magnesium lies in a characteristic shift in its fluorescence excitation spectrum upon binding to Mg²⁺.[1][2] When unbound, this compound has a peak excitation wavelength around 369-370 nm.[1][3] Upon chelation of a magnesium ion, the excitation maximum shifts to a shorter wavelength, approximately 330-335 nm.[1][3] The fluorescence emission is typically measured around 510 nm.[1] This ratiometric nature, comparing the fluorescence intensity at two different excitation wavelengths, allows for a quantitative determination of [Mg²⁺]i that is largely independent of probe concentration, path length, and instrumental variations.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Property | Unbound (Mg²⁺-free) | Bound (Mg²⁺-saturated) | Isosbestic Point |

| Excitation Maximum | ~369 nm[3][4] | ~330 nm[3][4] | ~346 nm[1] |

| Emission Maximum | ~511 nm[3] | ~491 nm[3] | - |

Table 2: Ion Binding Affinity of this compound

| Ion | Dissociation Constant (Kd) | Notes |

| Magnesium (Mg²⁺) | 1.5 mM - 5.5 mM | The Kd can vary depending on experimental conditions such as temperature, pH, and ionic strength.[1][5][6] In vitro values are generally lower than those determined intracellularly.[6] |

| Calcium (Ca²⁺) | 53 µM | This compound also binds to calcium, which can be a source of interference in measurements if intracellular calcium levels are high.[1] |

| Zinc (Zn²⁺) | 20 nM | This compound has a high affinity for zinc, with a peak excitation at 323 nm.[7] This allows for the potential to simultaneously measure [Zn²⁺] and [Mg²⁺].[7] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in measuring intracellular magnesium.

Cell Loading with this compound AM

The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is used to load the indicator into cells.[1][8]

Materials:

-

This compound AM (Mag-Fura-2 AM)[8]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)[4][8]

Protocol:

-

Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.[9]

-

Prepare the loading buffer: For each experiment, dilute the this compound AM stock solution into a physiological buffer to a final concentration of 1-5 µM.[9] To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, it is recommended to first mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.[9]

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[9]

-

Cell Loading:

-

For adherent cells, replace the culture medium with the loading buffer.

-

For suspension cells, pellet the cells and resuspend them in the loading buffer.

-

-

Incubation: Incubate the cells for 15-60 minutes at 20-37°C.[9] The optimal loading time and temperature should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells at least twice with a fresh physiological buffer to remove extracellular this compound AM.

-

De-esterification: Allow the cells to incubate in the fresh buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases, trapping the active form of this compound within the cells.

Intracellular [Mg²⁺] Measurement and Calibration

The intracellular magnesium concentration is determined by measuring the ratio of fluorescence intensities at two excitation wavelengths.

Instrumentation:

-

A fluorescence microscope or plate reader equipped with dual-excitation wavelength capabilities and an emission filter centered around 510 nm.

Measurement Protocol:

-

Excite the this compound-loaded cells alternately at approximately 335 nm and 370 nm.[1]

-

Record the fluorescence emission intensity at 510 nm for each excitation wavelength.[1]

-

Calculate the ratio (R) of the fluorescence intensities (F335/F370).

Calibration Protocol: To convert the fluorescence ratio into an absolute [Mg²⁺]i, a calibration must be performed to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[1]

-

Determination of Rmax (Mg²⁺-saturated):

-

Expose the this compound-loaded cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10-50 mM) in the presence of an ionophore such as ionomycin (B1663694) (e.g., 5-10 µM) to equilibrate intracellular and extracellular [Mg²⁺].

-

Measure the fluorescence ratio as described above. This ratio represents Rmax.

-

-

Determination of Rmin (Mg²⁺-free):

-

Following the Rmax measurement, expose the same cells to a Mg²⁺-free buffer containing a strong Mg²⁺ chelator like EDTA (e.g., 50 mM) to deplete intracellular Mg²⁺.

-

Measure the fluorescence ratio. This ratio represents Rmin.

-

-

Calculation of [Mg²⁺]i: The intracellular magnesium concentration can then be calculated using the Grynkiewicz equation:[1]

[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of this compound for Mg²⁺ under the experimental conditions.

-

R is the experimentally measured fluorescence ratio in the cells.

-

Rmin is the fluorescence ratio in the absence of Mg²⁺.

-

Rmax is the fluorescence ratio at saturating Mg²⁺ concentrations.

-

Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~370 nm) for the Mg²⁺-free and Mg²⁺-bound forms of the indicator, respectively.[1]

-

Visualizations

The following diagrams illustrate key aspects of using this compound for intracellular magnesium measurement.

Caption: Experimental workflow for intracellular magnesium measurement using this compound.

Caption: Principle of ratiometric measurement with this compound.

Important Considerations and Limitations

-

Interference from other ions: As this compound also binds to Ca²⁺ and Zn²⁺, it is crucial to consider the potential for interference from these ions.[1][7] In experimental systems where significant changes in intracellular calcium are expected, the interpretation of this compound signals should be approached with caution.

-

Intracellular Environment: The dissociation constant (Kd) of this compound can be influenced by the intracellular environment, including pH, temperature, and protein binding.[10] Therefore, in situ calibration is highly recommended for accurate quantification of [Mg²⁺]i.[6]

-

Dye Compartmentalization and Extrusion: In some cell types, this compound may be actively extruded from the cytoplasm or compartmentalized into organelles.[3][4] The use of inhibitors like probenecid can mitigate extrusion.[4][8] Verifying the cytosolic localization of the dye is advisable.[11]

-

Phototoxicity and Photobleaching: As with any fluorescent probe, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is important to minimize light exposure to maintain cell health and signal integrity.

This technical guide provides a solid foundation for the application of this compound in intracellular magnesium measurement. By understanding its principles, adhering to detailed protocols, and being mindful of its limitations, researchers can effectively utilize this powerful tool to investigate the critical role of magnesium in cellular physiology and drug development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. interchim.fr [interchim.fr]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. pnas.org [pnas.org]

Furaptra's Calcium Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the calcium binding affinity of Furaptra, also known as Mag-Fura-2. This compound is a ratiometric fluorescent indicator initially designed for measuring intracellular magnesium. However, its significant sensitivity to calcium, particularly at micromolar concentrations, has made it a valuable tool for studying high, transient calcium fluxes in various cellular contexts. This document consolidates key quantitative data, details experimental methodologies for determining its binding affinity, and provides visual representations of experimental workflows and binding principles.

Quantitative Analysis of this compound's Binding Affinity

This compound's interaction with divalent cations is complex, exhibiting a dual affinity for calcium and a distinct affinity for magnesium. The dissociation constant (Kd), a measure of binding affinity, is crucial for the accurate interpretation of fluorescence data. The following table summarizes the reported Kd values for this compound with calcium and magnesium.

| Ion | Dissociation Constant (Kd) | Remarks |

| Calcium (Ca²⁺) | ~20 µM[1][2] | Low-affinity binding site. |

| 25 µM[3] | Low-affinity binding site. | |

| 14 to 65 µM[4] | Range observed for the low-affinity site in situ. | |

| Nanomolar (nM) range[4][5] | High-affinity binding site has also been observed.[4][5] | |

| Magnesium (Mg²⁺) | 1.9 mM[3][6] | |

| ~2 mM[1][2] |

It is important to note that the binding affinity of this compound for calcium can be influenced by environmental factors such as pH.[4][5]

Experimental Determination of Binding Affinity

The determination of this compound's dissociation constant for calcium is critical for its application in quantitative fluorescence microscopy. The primary methods employed are in vitro and in situ titrations.

In Vitro Titration Protocol

In vitro calibration is performed in a controlled buffer system to determine the Kd of the free indicator.

-

Buffer Preparation : A standard buffer is prepared, typically containing 100 mM KCl and 10 mM MOPS.[1] MOPS is often chosen over other buffers like HEPES due to its lower affinity for calcium.[4] To control the free calcium concentration, CaEGTA buffers are used.

-

Fluorescence Measurement : All fluorescence measurements are conducted using a spectrofluorometer equipped with a temperature-controlled cuvette holder and a magnetic stirrer.[4]

-

Excitation and Emission : this compound is a UV-excitable dye. Upon binding to calcium, its excitation wavelength undergoes a blue shift from approximately 369 nm to 330 nm, with the emission being monitored around 510 nm.[3][6]

-

Titration : Aliquots of a solution with a known high calcium concentration are added sequentially to a cuvette containing the indicator in a calcium-free buffer. The fluorescence ratio at the two excitation wavelengths is recorded after each addition.

-

Data Analysis : The dissociation constant (Kd) is determined by fitting the titration data to the following equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * Q where:

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at calcium saturation.

-

Q is the ratio of fluorescence intensity at the denominator wavelength in the absence of calcium to that at calcium saturation.

-

In Situ Calibration

In situ calibration is performed within the cellular environment to account for factors like viscosity and interactions with cellular components that might alter the indicator's properties.

-

Cell Loading : The membrane-permeant acetoxymethyl (AM) ester form of this compound is loaded into the cells.[4]

-

Buffer System : To control the intracellular calcium concentration, cells are exposed to buffers containing ionophores (e.g., ionomycin) and varying concentrations of calcium, often using K/CaEGTA buffers for submicromolar concentrations and a high potassium buffer for higher concentrations.[4]

-

Fluorescence Imaging : A fluorescence microscope equipped with an appropriate filter set is used to capture the fluorescence signals from the cells at the two excitation wavelengths.

-

Data Analysis : Similar to the in vitro method, the fluorescence ratios are measured at different known intracellular calcium concentrations, and the data is fitted to the binding equation to determine the in situ Kd.

Visualizing the Experimental Workflow and Binding Principle

To further clarify the processes involved in characterizing this compound's calcium binding, the following diagrams illustrate the experimental workflow and the fundamental principle of calcium detection.

Conclusion

This compound is a versatile fluorescent indicator with a complex binding profile for divalent cations. Its lower affinity for calcium, with a Kd in the micromolar range, makes it particularly suitable for measuring large and rapid changes in intracellular calcium concentrations that would saturate high-affinity indicators.[3] However, its dual affinity for calcium and sensitivity to magnesium and pH necessitate careful in situ calibration for accurate quantitative measurements.[4][5] The experimental protocols and principles outlined in this guide provide a framework for the effective use of this compound in cellular calcium signaling research.

References

- 1. researchgate.net [researchgate.net]

- 2. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

Mag-Fura-2: An In-depth Technical Guide to its Excitation and Emission Spectra for Cellular Magnesium Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mag-Fura-2, a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular magnesium ions (Mg²⁺). This document details the spectral properties of Mag-Fura-2, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of Mag-Fura-2

Mag-Fura-2 is a UV-excitable dye that exhibits a spectral shift upon binding to magnesium ions. This property allows for ratiometric measurement of Mg²⁺ concentrations, a technique that minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus enabling more accurate quantification of intracellular ion concentrations.

Upon binding to Mg²⁺, the excitation maximum of Mag-Fura-2 shifts from approximately 369 nm (Mg²⁺-free) to 330 nm (Mg²⁺-bound), while the emission maximum undergoes a smaller shift from around 511 nm to 491 nm.[1][2][3] The ratio of the fluorescence intensity at these two excitation wavelengths (typically 340 nm and 380 nm) is directly proportional to the intracellular Mg²⁺ concentration.

Quantitative Data Presentation

The spectral and chemical properties of Mag-Fura-2 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ||

| Mg²⁺-free | ~369 nm | [1][2][3] |

| Mg²⁺-bound | ~330 nm | [1][2][3] |

| Emission Maximum (λem) | ||

| Mg²⁺-free | ~511 nm | [1] |

| Mg²⁺-bound | ~491 nm | [1] |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [1][2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [3] |

| Molecular Weight (AM ester) | ~722.58 g/mol | |

| Solubility | DMSO (AM ester), Water (salt form) |

Experimental Protocols

Accurate measurement of intracellular Mg²⁺ using Mag-Fura-2 requires careful adherence to established protocols. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Determination of Mag-Fura-2 Dissociation Constant (Kd) for Mg²⁺

This protocol describes the determination of the dissociation constant of Mag-Fura-2 for Mg²⁺ in a cell-free system using fluorescence spectroscopy.

Materials:

-

Mag-Fura-2, potassium salt

-

Magnesium-free calibration buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

High-magnesium calibration buffer (e.g., 10 mM MgCl₂ in magnesium-free buffer)

-

Fluorometer capable of dual-wavelength excitation and emission scanning

-

Cuvettes

Procedure:

-

Prepare a stock solution of Mag-Fura-2 (salt form) in the magnesium-free buffer. A typical concentration is 1-10 µM.

-

Prepare a series of calibration buffers with known free Mg²⁺ concentrations by mixing the magnesium-free and high-magnesium buffers in different ratios. The concentrations should span the expected Kd value (e.g., 0.1 mM to 10 mM).

-

Determine Rmin: Measure the fluorescence ratio of the Mag-Fura-2 solution in the magnesium-free buffer (zero Mg²⁺). Excite at 340 nm and 380 nm and record the emission at 510 nm. Rmin = (Intensity at 340 nm) / (Intensity at 380 nm).

-

Determine Rmax: Measure the fluorescence ratio of the Mag-Fura-2 solution in the high-magnesium buffer (saturating Mg²⁺). Rmax = (Intensity at 340 nm) / (Intensity at 380 nm).

-

Measure fluorescence ratios for all calibration standards: For each Mg²⁺ concentration, record the fluorescence intensities at the two excitation wavelengths and calculate the corresponding ratio (R).

-

Calculate the Dissociation Constant (Kd): Plot the fluorescence ratio (R) against the free Mg²⁺ concentration. The data can be fitted to the following equation to determine the Kd:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where Fmax380 and Fmin380 are the fluorescence intensities at 380 nm excitation in the absence and presence of saturating Mg²⁺, respectively.

Protocol 2: Measurement of Intracellular Mg²⁺ Concentration Using Mag-Fura-2 AM

This protocol details the loading of cells with the acetoxymethyl (AM) ester form of Mag-Fura-2 and the subsequent measurement of intracellular Mg²⁺.

Materials:

-

Mag-Fura-2 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional)

-

Probenecid (B1678239) (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope or plate reader with appropriate filter sets (Ex: 340/10 nm and 380/10 nm; Em: 510/20 nm)

-

Cultured cells

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO. This solution can be stored at -20°C, protected from light and moisture.

-

Cell Loading: a. Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or microplates). b. Prepare a loading buffer by diluting the Mag-Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. c. For cells that are difficult to load, the addition of Pluronic F-127 (0.02-0.04% final concentration) to the loading buffer can aid in the dispersion of the AM ester. d. To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and subsequent imaging buffers. e. Remove the cell culture medium and wash the cells with HBSS. f. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

De-esterification: a. After loading, wash the cells twice with fresh HBSS (containing probenecid if used) to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of Mag-Fura-2 inside the cells.

-

Fluorescence Measurement: a. Mount the cells on the fluorescence imaging system. b. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. c. The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular Mg²⁺ concentration using the in vitro calibration parameters (Rmin, Rmax, and Kd) as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular Mg²⁺ using Mag-Fura-2 AM.

Caption: Experimental workflow for intracellular Mg²⁺ measurement.

Signaling Pathway: TRPM7-Mediated Mg²⁺ Influx

Mag-Fura-2 has been instrumental in elucidating the role of specific channels in magnesium homeostasis. The following diagram illustrates a simplified signaling pathway involving the TRPM7 channel, a key mediator of Mg²⁺ influx.

Caption: TRPM7-mediated Mg²⁺ influx and its measurement.

This guide provides a foundational understanding of Mag-Fura-2 and its application in cellular magnesium research. For specific experimental conditions and troubleshooting, researchers are encouraged to consult the primary literature and manufacturer's guidelines.

References

Furaptra AM Ester for Intracellular Ion Measurement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Furaptra AM ester, a ratiometric fluorescent indicator used for measuring intracellular magnesium ([Mg²⁺]) and high concentrations of calcium ([Ca²⁺]). Also known as Mag-Fura-2 AM, this cell-permeant dye is a valuable tool in cellular biology, neuroscience, and drug discovery for investigating the roles of these critical second messengers in various signaling pathways.

Core Principles and Mechanism of Action

This compound AM is the acetoxymethyl (AM) ester form of this compound (Mag-Fura-2). The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant form, this compound.[1][2] This trapping mechanism ensures the indicator remains within the cytoplasm for subsequent measurement.[1]

The active this compound molecule is a BAPTA-based ion indicator that exhibits a spectral shift upon binding to its target ions.[3] Specifically, it is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to ion concentration.[3][4] This ratiometric property is highly advantageous as it minimizes artifacts from uneven dye loading, photobleaching, and changes in cell thickness, leading to more reliable and quantifiable data.[1][5]

Caption: General experimental workflow for cell loading with this compound AM.

-

Prepare Loading Solution:

-

For a final loading concentration of 1-5 µM, first mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 solution. [5] * Add this mixture to your pre-warmed physiological buffer and mix well.

-

[5]2. Cell Incubation:

- Aspirate the culture medium from your cells.

- Add the this compound AM loading solution to the cells.

- Incubate for 25-60 minutes, protected from light. T[5][6]he optimal incubation time and temperature should be determined empirically. Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles, whereas 37°C may promote it.

[5][7]3. Washing and De-esterification:

- After incubation, wash the cells twice with fresh, pre-warmed buffer to remove any extracellular dye. [5] * Add fresh buffer to the cells and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

[7]#### Considerations for Optimal Results

-

Dye Efflux: The active this compound indicator is not covalently bound and can be actively transported out of the cell by organic anion transporters. T[3][8]o reduce this efflux, the organic anion transporter inhibitor Probenecid can be included in the final incubation and measurement buffer. *[3][8] Compartmentalization: Under certain conditions, AM ester dyes can accumulate in organelles such as mitochondria. T[5][7]his can be minimized by using the lowest possible dye concentration and incubating at room temperature. *[5] Fixability: BAPTA-based indicators like this compound can be fixed in situ using EDC/EDAC, which is useful for subsequent immunofluorescence or immunohistochemistry studies. *[3][8] Ion Selectivity: While primarily used as a Mg²⁺ indicator, this compound also binds to Ca²⁺ with a lower affinity (Kd of ~25 µM) than traditional Ca²⁺ indicators like Fura-2 (Kd of ~145 nM). T[5][9]his makes it suitable for measuring high, transient Ca²⁺ concentrations that might saturate high-affinity indicators. H[9][8][10][11]owever, it's important to be aware of its dual sensitivity, as it has been shown to respond to submicromolar changes in cytosolic Ca²⁺ as well. T[12][13]he pH of the environment can also affect the ion-binding affinity of this compound.

[12][13]### Applications in Research

This compound AM is a versatile tool for investigating a wide range of biological processes where Mg²⁺ and Ca²⁺ play crucial roles:

-

Neuroscience: Studying ion homeostasis and signaling in neurons.

-

Muscle Physiology: Investigating the role of Mg²⁺ in muscle contraction and relaxation.

-

Cell Signaling: Elucidating signaling pathways where Mg²⁺ acts as a cofactor or Ca²⁺ spikes to high concentrations. *[1] Drug Development: Screening compounds that modulate intracellular ion concentrations.

By providing accurate, real-time measurements of intracellular ion dynamics, this compound AM enables researchers to gain deeper insights into the complex mechanisms governing cellular function in both health and disease.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, AM Ester - Biotium [bioscience.co.uk]

- 3. biotium.com [biotium.com]

- 4. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. adam-zweifach-mcb.media.uconn.edu [adam-zweifach-mcb.media.uconn.edu]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

- 11. interchim.fr [interchim.fr]

- 12. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

An In-depth Technical Guide to Ratiometric Calcium Indicators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ratiometric calcium indicators, essential tools for the precise measurement of intracellular calcium concentrations. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and hormone secretion. The ability to accurately quantify dynamic changes in intracellular Ca²⁺ is therefore critical for research in numerous biological disciplines and for the development of novel therapeutics.

Ratiometric indicators offer significant advantages over single-wavelength dyes by providing a built-in correction for variations in experimental conditions, leading to more robust and reliable data. This document details the core principles of ratiometric calcium measurement, provides a comparative analysis of common indicators, outlines detailed experimental protocols, and illustrates key concepts with clear diagrams.

The Principle of Ratiometric Measurement

Ratiometric calcium indicators are fluorescent molecules that exhibit a spectral shift upon binding to Ca²⁺. This shift can occur in either the excitation or the emission spectrum. By measuring the fluorescence intensity at two different wavelengths—one sensitive to Ca²⁺ binding and one that is less sensitive or isosbestic (an intensity that is insensitive to the concentration of free Ca²⁺)—a ratio can be calculated. This ratiometric approach effectively minimizes variability caused by factors such as uneven dye loading, photobleaching, changes in cell thickness or volume, and fluctuations in illumination intensity. This leads to a more accurate and quantifiable measurement of intracellular Ca²⁺ concentration compared to single-wavelength indicators.

Below is a diagram illustrating the fundamental principle of dual-excitation ratiometric calcium measurement.

Common Ratiometric Indicators: A Comparative Overview

The most widely used ratiometric calcium indicators are Fura-2 and Indo-1. While both are effective, they differ in their spectral properties, making them suitable for different applications and instrumentation. Another common ratiometric dye, BCECF, is primarily used for pH measurement but is included here for its methodological similarities.

| Indicator | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission (Ca²⁺-free / Ca²⁺-bound) | Dissociation Constant (Kd) | Primary Application |

| Fura-2 | Dual-Excitation | ~380 nm / ~340 nm | ~510 nm | ~145 nM - 5.5 µM (derivatives) | Ratio-imaging microscopy |

| Indo-1 | Dual-Emission | ~350 nm | ~475 nm / ~400 nm | Varies by derivative | Flow cytometry |

| BCECF | Dual-Excitation (pH) | ~450 nm (low pH) / ~500 nm (high pH) | ~531 nm | pKa ~6.97-7.0 | Intracellular pH measurement |

Experimental Protocol: Measurement of Intracellular Calcium using Fura-2 AM

This section provides a detailed, generalized protocol for measuring intracellular Ca²⁺ using Fura-2 AM, a cell-permeant version of the dye. Optimization for specific cell types is crucial for successful experiments.

Reagent Preparation

-

Stock Solution: Dissolve the acetoxymethyl (AM) ester of Fura-2 (Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.

-

Loading Buffer: Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution - HBSS, or Tyrode's solution). Ensure the buffer is free of phenol (B47542) red, which can increase background fluorescence.

-

Working Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration must be determined empirically for each cell type.

Cell Loading

-

Cell Plating: Plate cells on glass coverslips or in imaging-compatible microplates 24-48 hours prior to the experiment to ensure they are adherent and healthy.

-

Washing: Wash the cells twice with the loading buffer to remove any residual culture medium.

-

Incubation: Replace the buffer with the Fura-2 AM working solution and incubate the cells for 15-60 minutes at room temperature or 37°C. Incubation time and temperature are critical parameters that require optimization.

-

De-esterification: After loading, wash the cells twice with fresh loading buffer to remove extracellular dye. Incubate the cells for an additional 15-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.

Imaging and Data Acquisition

-

Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapidly switching between ~340 nm and ~380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source). The emission filter should be centered around ~510 nm.

-

Image Acquisition: Sequentially acquire fluorescence images at both excitation wavelengths. The exposure time should be minimized to prevent phototoxicity, and the gain should be set to avoid saturation at the brighter wavelength (~380 nm in resting cells).

-

Time-Lapse: For dynamic measurements, set up a time-lapse experiment, acquiring image pairs at intervals appropriate for the biological process being studied (from milliseconds to minutes).

Data Analysis and Calibration

-

Background Subtraction: For each image pair, subtract the background fluorescence from a region of interest (ROI) that does not contain cells.

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) for each pixel or for defined ROIs within the cells.

-

Conversion to [Ca²⁺]: The fluorescence ratio (R) can be converted to the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

-

Kd: The dissociation constant of the indicator for Ca²⁺.

-

R: The experimentally measured fluorescence ratio.

-

Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).

-

Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin (B1663694) in high Ca²⁺ buffer).

-

Sf2 / Sb2: The ratio of fluorescence intensities at the denominator wavelength (~380 nm) for Ca²⁺-free and Ca²⁺-bound indicator, respectively.

-

The diagram below outlines the typical workflow for a ratiometric calcium imaging experiment.

Application in Signaling Pathway Analysis

Ratiometric calcium indicators are invaluable for dissecting cellular signaling pathways where Ca²⁺ acts as a second messenger. A common example is the G-protein coupled receptor (GPCR) pathway, where ligand binding can trigger the release of Ca²⁺ from intracellular stores.

The following diagram illustrates a simplified GPCR signaling cascade leading to an increase in intracellular calcium.

By using ratiometric indicators, researchers can precisely quantify the magnitude and kinetics of the Ca²⁺ release triggered by specific ligands, providing critical data for understanding receptor function and for screening compounds that modulate these pathways in drug discovery.

Conclusion

Ratiometric calcium indicators are powerful and indispensable tools in modern biological research and drug development. Their ability to provide accurate, quantitative measurements of intracellular calcium dynamics, corrected for common experimental artifacts, allows for a deeper understanding of cellular physiology and pathology. By following well-optimized protocols and understanding

Furaptra (Mag-Fura-2): An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator indispensable for the quantitative measurement of intracellular divalent cations, primarily magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺). Unlike therapeutic agents, this compound serves as a powerful research tool, enabling real-time visualization and quantification of ion dynamics within neuronal and other excitable cells. Its ability to undergo a spectral shift upon ion binding allows for ratiometric imaging, a technique that minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible data.[1]

In neuroscience, where precise regulation of intracellular ion concentrations is paramount for processes such as neurotransmission, synaptic plasticity, and excitability, this compound has emerged as a key instrument. It is particularly valuable for studying high-concentration Ca²⁺ transients that would saturate high-affinity indicators, and for dissecting the distinct roles of Mg²⁺ and Zn²⁺ in neuronal function and pathology.[2][3] This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols for its application in neuroscience research, and a summary of its quantitative characteristics.

Core Applications in Neuroscience

This compound's utility in neuroscience research is extensive, with specific applications in:

-

Measuring Intracellular Magnesium Dynamics: this compound allows for the quantification of resting intracellular Mg²⁺ concentrations and the study of depolarization-induced Mg²⁺ surges in neurons.[4] This is crucial for understanding the role of magnesium in modulating enzymatic activities, ion channel function, and ATP-dependent processes.

-

Quantifying High-Concentration Calcium Transients: With a lower affinity for Ca²⁺ compared to indicators like Fura-2, this compound is well-suited for measuring large and rapid increases in intracellular Ca²⁺, such as those occurring in presynaptic terminals during high-frequency stimulation or under excitotoxic conditions.[2][3]

-

Detecting Intracellular Zinc Signaling: this compound is a sensitive probe for measuring changes in intracellular Zn²⁺ concentration, which is increasingly recognized as an important signaling ion in the central nervous system.[5][6] It has been used to study Zn²⁺ influx through various channels and its role in synaptic modulation and neurotoxicity.[5][7]

-

Investigating Ion Dynamics in Subcellular Compartments: The acetoxymethyl (AM) ester form of this compound allows for loading into the cytoplasm, and under specific experimental conditions, it can be used to infer ion concentrations within organelles like the endoplasmic reticulum.[8][9]

Quantitative Data

The following tables summarize the key quantitative properties of this compound (Mag-Fura-2).

| Property | Value | Reference(s) |

| Indicator Type | Ratiometric Fluorescent Dye | [10] |

| Cell Permeability | Membrane-permeant (AM ester form) | [10] |

| Solubility (AM Ester) | Soluble in DMSO | [10] |

| Color | Green fluorescence | [10] |

| Ion | Dissociation Constant (Kd) | Excitation Wavelength (Ion-free / Ion-bound) | Emission Wavelength | Reference(s) |

| Mg²⁺ | ~1.9 mM - 5.3 mM | 369 nm / 330 nm | ~511 nm | [11] |

| Ca²⁺ | ~25 µM - 50 µM | 369 nm / 330 nm | ~511 nm | [9] |

| Zn²⁺ | ~20 nM | 369 nm / 323 nm | ~511 nm | [6] |

Experimental Protocols

This section provides a detailed methodology for using this compound (Mag-Fura-2) AM ester for intracellular ion imaging in cultured neurons.

Reagent Preparation

-

This compound (Mag-Fura-2) AM Stock Solution (1 mM):

-

Prepare a 1 mM stock solution by dissolving 50 µg of this compound AM in 48 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]

-

To aid dissolution, add 2 µL of a 20% Pluronic F-127 solution in DMSO.[12]

-

Vortex the solution for 10-15 minutes to ensure it is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Physiological Saline Solution (e.g., Tyrode's Solution):

-

Prepare a physiological saline solution appropriate for the neuronal culture. Ensure the solution is free of phenol (B47542) red to minimize background fluorescence.[13]

-

For imaging experiments, supplement the saline with 0.1% bovine serum albumin (BSA).[13]

-

Cell Loading Procedure

-

Grow cortical neurons on glass coverslips pre-coated with poly-ornithine and laminin (B1169045) to ensure cell adhesion during imaging.[13]

-

On the day of the experiment, prepare a loading solution by diluting the 1 mM this compound AM stock solution in the physiological saline to a final concentration of 10 µM.[12]

-

Replace the culture medium with the loading solution.

-

Incubate the cells in the dark for 30-60 minutes at 35-37°C in a humidified incubator with 5% CO₂.[12] The optimal loading time may vary depending on the cell type and should be determined empirically.

-

After incubation, wash the cells three times with fresh, pre-warmed physiological saline to remove extracellular dye.

-

Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active, ion-sensitive form of this compound inside the cells.[12]

Fluorescence Imaging

-

Mount the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at approximately 340 nm and 380 nm for Ca²⁺ and Mg²⁺ measurements, or at approximately 340 nm and 365 nm for Zn²⁺ measurements, while collecting the emission at ~510 nm.[14]

-

Acquire images at a suitable frame rate to capture the dynamics of the ion of interest.

-

At the end of the experiment, perform a calibration to convert the fluorescence ratios to ion concentrations.

In Situ Calibration

-

To determine the minimum fluorescence ratio (Rmin), perfuse the cells with a Ca²⁺/Mg²⁺/Zn²⁺-free saline containing a high concentration of a chelator like EGTA or TPEN.

-

To determine the maximum fluorescence ratio (Rmax), perfuse the cells with a saline solution containing a saturating concentration of the ion of interest and an ionophore (e.g., ionomycin (B1663694) for Ca²⁺ and Mg²⁺).

-

Use the Grynkiewicz equation to calculate the intracellular ion concentration from the measured fluorescence ratios.

Mandatory Visualizations

Experimental Workflow for Intracellular Ion Measurement

Caption: Workflow for measuring intracellular ion concentrations using this compound AM.

Principle of Ratiometric Fluorescence Measurement

Caption: Ratiometric measurement principle of this compound.

Simplified Signaling Pathway for Ion Influx Studies

Caption: Using this compound to measure stimulus-induced ion influx in a neuron.

References

- 1. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. jneurosci.org [jneurosci.org]

- 4. Intracellular Mg2+ surge follows Ca2+ increase during depolarization in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensitive fluorescent dyes can report increases in intracellular free zinc concentration in cultured forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 13. youtube.com [youtube.com]

- 14. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Loading Cells with Furaptra (Mag-Fura-2) AM Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cells with Furaptra AM ester, a ratiometric fluorescent indicator used for measuring intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations.

Introduction

This compound, also known as Mag-Fura-2, is a UV-excitable fluorescent indicator.[1] Its acetoxymethyl (AM) ester form is membrane-permeant, allowing for easy loading into live cells.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, ion-sensitive form of the dye, this compound, in the cytoplasm.[3][4][5] This method provides a non-invasive technique for monitoring intracellular Mg²⁺ and Ca²⁺ dynamics, which is crucial in various research fields, including neuroscience, muscle physiology, and drug discovery.[4][6]

This compound is a ratiometric indicator, meaning that the excitation wavelength shifts upon binding to its target ions.[7] This property allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is independent of dye concentration, path length, and photobleaching.[4]

Principle of Action

The AM ester group renders the this compound molecule lipophilic, enabling it to passively diffuse across the cell membrane. Inside the cell, cytosolic esterases hydrolyze the AM ester, releasing the polar, membrane-impermeant this compound molecule, which is then trapped within the cell. This active form of the dye binds to intracellular Mg²⁺ and Ca²⁺, leading to a shift in its fluorescence excitation spectrum.[2][4]

Mechanism of this compound AM ester loading and activation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Name | This compound, AM Ester (Mag-Fura-2, AM Ester) | [2] |

| Molecular Weight | 723 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | -20°C, protect from light | [2] |

| Indicator Type | Ratiometric | [2] |

| Excitation (Mg²⁺-free/Ca²⁺-free) | ~369 nm | [2][7] |

| Excitation (Mg²⁺-bound) | ~330 nm | [2] |

| Excitation (Ca²⁺-bound) | ~329 nm | [7] |

| Emission | ~511 nm (relatively unchanged) | [2][7] |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [1][8] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [7][8] |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [9][10] |

| Final Loading Concentration | 1-10 µM | [5] |

| Incubation Time | 15-60 minutes | [5][10] |

| Incubation Temperature | 20-37°C | [5][10] |

Experimental Protocols

This protocol provides a general guideline. Optimization of concentrations, incubation time, and temperature may be required for different cell types and experimental conditions.

Reagents and Materials

-

This compound, AM Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., Krebs-Ringer-HEPES-glucose (KRH-glc) buffer: 136 mM NaCl, 10 mM HEPES, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 25 mM glucose, pH 7.4)[9][11]

-

Probenecid (B1678239) (optional, to prevent dye leakage)[1][10]

-

Bovine Serum Albumin (BSA) (optional)[9]

-

Cultured cells on coverslips or in microplates

Stock Solution Preparation

-

Warm the vial of this compound AM ester and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.[8][9]

-

Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[9][10] Mix well until the solid is completely dissolved. Dissolution can be slow, so allow sufficient time.[8][9]

-

Store the stock solution in small aliquots, tightly sealed and protected from light, at -20°C. The stock solution is stable for at least 6 months with proper storage.[8][9]

Cell Loading Protocol

Experimental workflow for cell loading with this compound AM.

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-10 µM.[5]

-

To aid in the dispersion of the nonpolar AM ester in the aqueous medium, the use of Pluronic® F-127 is recommended.[2][7] This can be achieved by mixing an equal volume of the this compound AM stock solution with a 20% Pluronic® F-127 solution in DMSO before diluting into the loading medium, resulting in a final Pluronic® concentration of approximately 0.02%.[10]

-

Optionally, the loading buffer can be supplemented with 0.5% BSA.[9]

-

-

Cell Preparation:

-

Grow cells to the desired confluency on coverslips or in a microplate.

-

Just before loading, wash the cells twice with the physiological buffer.[9]

-

-

Loading:

-

Remove the buffer and add the prepared loading solution to the cells.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[5][10] Note that incubation at 37°C may promote dye compartmentalization into organelles. For cytoplasmic measurements, incubation at room temperature is often recommended to reduce this effect.[9][11]

-

-

Washing and De-esterification:

-

After incubation, wash the cells several times with fresh, indicator-free physiological buffer to remove any extracellular dye.[10]

-

To prevent the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the wash buffer and during the experiment.[1][10]

-

Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular this compound AM.[10]

-

-

Measurement:

-

The cells are now ready for fluorescence measurements. Excite the cells at approximately 340 nm and 380 nm and measure the emission at around 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular ion concentration.

-

Troubleshooting

-

Low Fluorescence Signal: Increase the loading concentration of this compound AM or the incubation time. Ensure that the stock solution is properly prepared and stored.

-

High Background Fluorescence: Ensure adequate washing to remove all extracellular dye. Reduce the loading concentration.

-

Dye Compartmentalization: Lower the incubation temperature to room temperature.[9][10]

-

Rapid Dye Leakage: Add an organic anion transport inhibitor like probenecid to the extracellular medium.[1][10]

Applications in Research

This compound (Mag-Fura-2) is a valuable tool for investigating the roles of intracellular Mg²⁺ and Ca²⁺ in various cellular processes. While it is primarily known as a magnesium indicator, its lower affinity for calcium makes it suitable for measuring high, transient Ca²⁺ concentrations during events like calcium spikes.[1][8] Its applications span across numerous fields:

-

Neuroscience: Studying ion homeostasis in neurons and glial cells.

-

Muscle Physiology: Investigating the role of Mg²⁺ and Ca²⁺ in muscle contraction and relaxation.[12]

-

Cardiovascular Research: Examining ion signaling in cardiac myocytes.

-

Cell Signaling: Elucidating the role of Mg²⁺ and Ca²⁺ as second messengers in various signaling pathways.

-

Drug Discovery: Screening for compounds that modulate intracellular ion concentrations.[6]

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. This compound, AM Ester - Biotium [bioscience.co.uk]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. abpbio.com [abpbio.com]

- 11. biotium.com [biotium.com]

- 12. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Furaptra Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for measuring intracellular calcium ([Ca²⁺]i) and magnesium ([Mg²⁺]i) concentrations. As a ratiometric dye, it allows for quantitative measurements that are less susceptible to artifacts such as variations in dye concentration, illumination intensity, and cell thickness.[1] this compound is particularly well-suited for detecting high, transient Ca²⁺ concentrations that might saturate high-affinity indicators like Fura-2.[2][3]

This document provides a comprehensive guide to using this compound for calcium imaging, including its principle of action, detailed experimental protocols for cell loading and calibration, and data analysis guidelines.

Principle of Action

This compound is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations like Ca²⁺ and Mg²⁺. In its Ca²⁺-free form, this compound has a peak excitation wavelength of approximately 369 nm.[2] When bound to Ca²⁺, the excitation peak shifts to around 329-330 nm.[2] The emission wavelength remains relatively stable at around 510 nm.[4] This change in excitation wavelength upon ion binding allows for the determination of intracellular ion concentrations by calculating the ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm).

This compound's lower affinity for Ca²⁺ (Kd ≈ 25 µM) compared to Fura-2 makes it an ideal tool for studying cellular events associated with large and rapid increases in intracellular calcium, such as those observed in excitable cells like neurons and cardiomyocytes.[2] It is important to note that this compound also binds to Mg²⁺ with a Kd of approximately 1.9 mM, a factor that should be considered in experimental design and data interpretation.[2]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral and Chemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺-free) | ~369 nm | [2] |

| Excitation Wavelength (Ca²⁺-bound) | ~329 nm | [2] |

| Emission Wavelength | ~510 nm | [4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [2] |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [2] |

| Molecular Weight (AM ester) | ~1000 g/mol | N/A |

Table 2: Recommended Loading Parameters for this compound-AM

| Cell Type | Loading Concentration | Incubation Time | Incubation Temperature | Reference (Adapted from) |

| Cultured Astrocytes | 5 µM | 30 minutes | Room Temperature | [5] |

| Cultured Neurons | 1-5 µM | 30-60 minutes | 37°C | [6] |

| Brain Slices | 10 µM | 30-60 minutes | 35-37°C | [7] |

| Cardiomyocytes | 1-2 µM | 20 minutes | Room Temperature | N/A |

Experimental Protocols

I. Reagent Preparation

-

This compound-AM Stock Solution (1 mM):

-

Dissolve 50 µg of this compound-AM in 50 µL of high-quality, anhydrous DMSO.

-

Vortex thoroughly for at least 10-15 minutes to ensure complete dissolution.

-

For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (20% w/v in DMSO):

-

Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution helps to disperse the water-insoluble AM ester in the aqueous loading buffer.

-

-

Loading Buffer:

-

Use a physiological buffer appropriate for your cell type, such as Hank's Balanced Salt Solution (HBSS) or aCSF (for brain slices), buffered with HEPES. Ensure the buffer is at the correct pH and osmolarity.

-

For a typical loading solution, add this compound-AM stock solution and Pluronic F-127 stock solution to the loading buffer to achieve the desired final concentrations. For example, to make 1 mL of 5 µM this compound-AM loading solution with 0.02% Pluronic F-127, add 5 µL of 1 mM this compound-AM stock and 1 µL of 20% Pluronic F-127 to 994 µL of loading buffer.

-

II. Cell Loading with this compound-AM

This protocol is a general guideline and may require optimization for specific cell types.

-

Cell Preparation:

-

Plate cells on glass coverslips or in imaging-compatible dishes.

-

For brain slices, prepare acute slices using a vibratome and allow them to recover in oxygenated aCSF for at least 1 hour before loading.[8]

-

-

Loading:

-

Prepare the loading solution as described above.